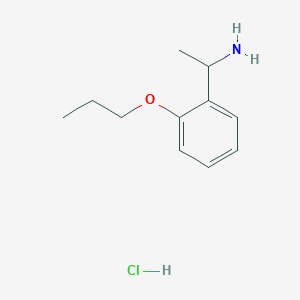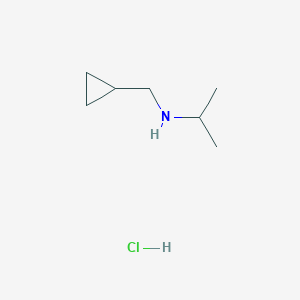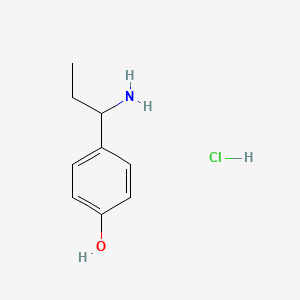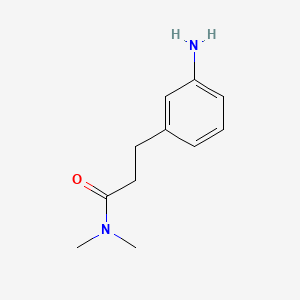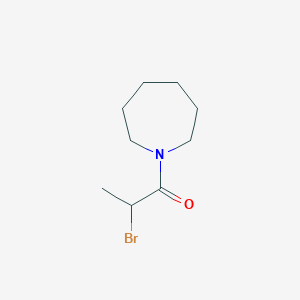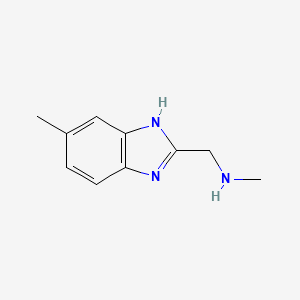
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Activity of a Copper(II) Complex
The study titled "ANTIBACTERIAL ACTIVITY OF A COPPER(II) COMPLEX OF 1-(1H-BENZIMIDAZOL-2-YL)-N-(TETRAHYDROFURAN-2-YLMETHYL) METHANAMINE" focuses on the synthesis and characterization of a copper(II) complex with a ligand structurally related to N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine. The complex was analyzed using techniques such as cyclic voltammetry, elemental analysis, ESI-MS, UV–Visible, Infrared, and EPR spectroscopy. The study also evaluated the antibacterial properties of both the ligand and its copper(II) complex, concluding that the metal complex exhibits higher antimicrobial activity than the free ligand .
Synthesis Analysis
The synthesis of the copper(II) complex in the aforementioned study involved the coordination of the ligand to a copper ion. Although the exact synthesis details for N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine are not provided, the related ligand synthesis likely involves a method similar to the one used for the copper(II) complex, which includes the formation of a coordination bond between the ligand and the metal ion.
Molecular Structure Analysis
The molecular structure of the copper(II) complex was established using various spectroscopic techniques. These techniques provided insights into the electronic environment of the complex, the geometry around the copper ion, and the interaction between the ligand and the metal. While the molecular structure of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine itself is not directly analyzed, the related copper complex's structure gives an indication of how the ligand might behave when coordinated to a metal ion .
Chemical Reactions Analysis
The antibacterial study does not detail specific chemical reactions involving N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, but it does suggest that the formation of the metal complex can enhance the biological activity of the ligand. This implies that the ligand can participate in coordination chemistry, leading to potentially useful biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the copper(II) complex, which include its electronic and geometric structure as well as its antibacterial activity, were thoroughly investigated. These properties are crucial for understanding the behavior of the complex in a biological context. The enhanced antibacterial activity of the complex compared to the free ligand indicates that the physical and chemical properties of the ligand are significantly altered upon complexation with copper(II) .
Applications De Recherche Scientifique
Synthesis and Characterization
- N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine and its derivatives have been synthesized and characterized in various studies. For example, in one study, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized, characterized by IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).
Catalysis
- This compound and related benzimidazole derivatives are used in catalysis. For instance, a study synthesized Pd(II) complexes with ONN pincer ligand, where benzimidazole was used as a component, demonstrating catalytic activity toward the Suzuki-Miyaura reaction (Shukla et al., 2021).
Biological and Antimicrobial Activities
- Benzimidazole derivatives, including N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, have shown significant biological and antimicrobial activities. A study reported the synthesis of 2-alkanamino benzimidazole derivatives and their marked potency as antimicrobial agents (Ajani et al., 2016).
Material Science
- In material science, these compounds have been investigated for their potential as corrosion inhibitors. A study on amino acid compounds including benzimidazole derivatives explored their efficiency as inhibitors for steel corrosion in acidic solutions, demonstrating their mixed-type inhibitory nature (Yadav et al., 2015).
Propriétés
IUPAC Name |
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBXKMCOBFSSIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649163 |
Source


|
| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |
CAS RN |
887571-32-6 |
Source


|
| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

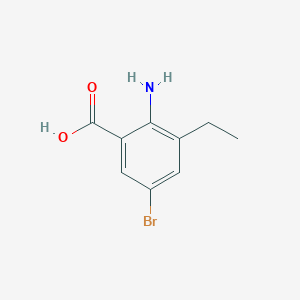
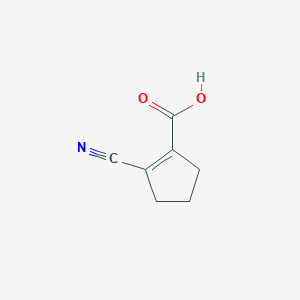
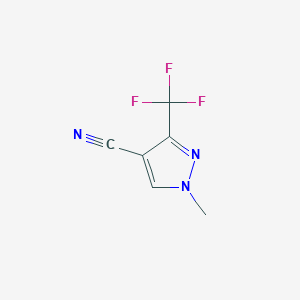
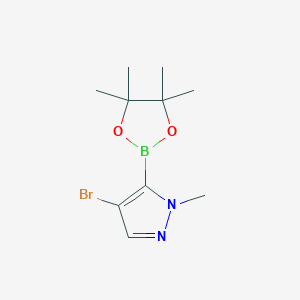


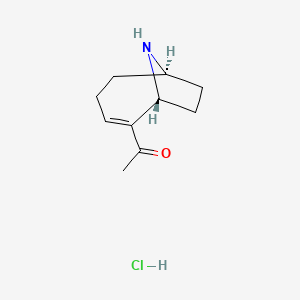
![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)
